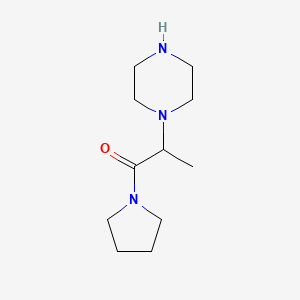

2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

Descripción

2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one is a ketone derivative featuring two nitrogen-containing heterocycles: piperazine (a six-membered ring with two nitrogen atoms) and pyrrolidine (a five-membered saturated ring with one nitrogen atom).

Propiedades

IUPAC Name |

2-piperazin-1-yl-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c1-10(13-8-4-12-5-9-13)11(15)14-6-2-3-7-14/h10,12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOIQARFNNZHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655396 | |

| Record name | 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89574-40-3 | |

| Record name | 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of piperazine with appropriate precursors under controlled conditions. One common method is the reaction of piperazine with a suitable ketone in the presence of a reducing agent.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted piperazines or pyrrolidines.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other chemical products.

Biology: In biological research, 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one is studied for its potential biological activity. It may be used in the development of new drugs or as a tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features make it suitable for targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including polymers and coatings. Its versatility makes it valuable in multiple applications.

Mecanismo De Acción

The mechanism by which 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences and similarities between 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one and its analogs:

Key Observations:

- Piperazine vs. Pyrrolidine Positioning : The target compound’s piperazine group at C2 and pyrrolidine at C1 distinguish it from analogs like α-PHP, where pyrrolidine is at C2. This positional variation may influence receptor-binding selectivity .

- Backbone Length: AP-237 and α-PHP feature longer carbon chains (butanone/hexanone), which may enhance membrane permeability compared to the propan-1-one backbone of the target compound .

Piperazine-Based Analogs

- MK22 (4-(trifluoromethyl)phenyl-piperazine-propan-1-one) : The trifluoromethyl group in MK22 enhances metabolic stability and electron-withdrawing properties, likely increasing its half-life compared to the target compound’s pyrrolidine substituent .

- Compound 5 (4-(1H-pyrazol-4-yl)-piperazine-butan-1-one) : The pyrazole moiety in this analog introduces hydrogen-bonding capability, which could improve target affinity in kinase inhibition studies .

Pyrrolidine-Based Analogs

- α-PHP and α-PiHP: These cathinone derivatives demonstrate how aryl groups (e.g., phenyl) at the ketone position enhance stimulant effects via dopamine/norepinephrine reuptake inhibition. The target compound lacks an aryl group, suggesting divergent pharmacological pathways .

Actividad Biológica

2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one, also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features, which include a piperazine and pyrrolidine moiety, contributing to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 198.28 g/mol. The compound exhibits a basic piperazine structure, which is often associated with diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.28 g/mol |

| CAS Number | 151670-13-2 |

Pharmacological Effects

Research indicates that derivatives of piperazine and pyrrolidine exhibit various biological activities, including:

- Antidepressant Activity : Compounds similar to this compound have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depressive disorders.

- Antipsychotic Properties : Some studies suggest that piperazine derivatives can act on dopaminergic pathways, potentially offering antipsychotic effects. This is particularly relevant in the context of schizophrenia and other psychotic disorders.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with various receptors, including:

- Serotonin Receptors : Modulation of serotonin receptors (5-HT) could account for its antidepressant effects.

- Dopamine Receptors : Interaction with dopamine receptors may explain its potential antipsychotic properties.

Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of several piperazine derivatives in animal models. The results indicated that compounds with similar structures to this compound demonstrated significant reductions in depressive-like behaviors compared to controls.

Study 2: Neuropharmacological Assessment

In another study featured in Neuroscience Letters, researchers assessed the neuropharmacological profile of piperazine derivatives. The findings suggested that these compounds could influence both serotonergic and dopaminergic systems, providing a dual mechanism that may enhance therapeutic outcomes for mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.